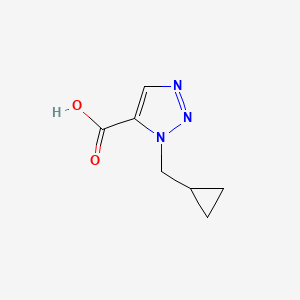
1-(Cyclopropylmethyl)-1H-1,2,3-triazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Cyclopropylmethyl)-1H-1,2,3-triazole-5-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring. This particular compound has a cyclopropylmethyl group attached to the triazole ring, which can influence its chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of cyclopropylmethylamine with an appropriate triazole precursor under acidic conditions. The reaction typically involves heating the reactants in a solvent such as ethanol or methanol.
Industrial Production Methods: On an industrial scale, the synthesis may involve more advanced techniques such as catalytic hydrogenation or microwave-assisted synthesis to improve yield and reduce reaction time.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the triazole ring into a more reduced form, potentially altering its biological activity.
Substitution: Substitution reactions can occur at different positions on the triazole ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Cyclopropylmethyl triazole carboxylic acid derivatives.
Reduction: Cyclopropylmethyl triazole derivatives with reduced nitrogen atoms.
Substitution: Diverse triazole derivatives with different functional groups.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Medicine: The compound may be explored for its therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: It can be used in the production of advanced materials and as a precursor for various chemical processes.
作用机制
The mechanism by which 1-(Cyclopropylmethyl)-1H-1,2,3-triazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The cyclopropylmethyl group can enhance binding affinity to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
1-(Cyclopropylmethyl)piperazine: A related compound with a piperazine ring instead of a triazole ring.
1-(Cyclopropylmethyl)imidazole: A compound with an imidazole ring, which is structurally similar to the triazole ring.
Uniqueness: 1-(Cyclopropylmethyl)-1H-1,2,3-triazole-5-carboxylic acid is unique due to its specific structural features, which can influence its reactivity and biological activity compared to similar compounds. The presence of the cyclopropylmethyl group and the triazole ring combination provides distinct chemical properties that can be leveraged in various applications.
属性
分子式 |
C7H9N3O2 |
|---|---|
分子量 |
167.17 g/mol |
IUPAC 名称 |
3-(cyclopropylmethyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C7H9N3O2/c11-7(12)6-3-8-9-10(6)4-5-1-2-5/h3,5H,1-2,4H2,(H,11,12) |
InChI 键 |
DXNRPPFYKRYRCA-UHFFFAOYSA-N |
规范 SMILES |
C1CC1CN2C(=CN=N2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















